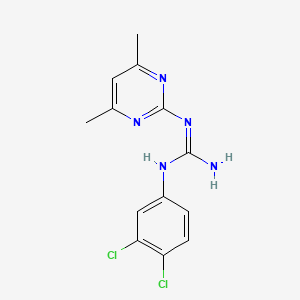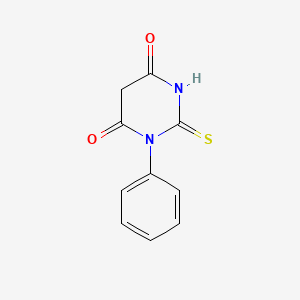![molecular formula C31H30ClN3O5 B11621855 diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二烯丙酯是一种结构独特的复杂有机化合物,它结合了多种官能团。
准备方法
合成路线和反应条件
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二烯丙酯的合成通常涉及多步有机反应。 一种常见的方法是 Suzuki–Miyaura 偶联反应,该反应广泛用于形成碳-碳键 。该反应涉及在温和条件下使用硼试剂和钯催化剂,使其适用于合成复杂分子。
工业生产方法
该化合物的工业生产可能涉及扩大实验室合成方法的规模。这包括优化反应条件以确保高产率和纯度,以及实施有效的纯化技术。使用连续流动反应器和自动化系统可以提高合成过程的可扩展性和可重复性。
化学反应分析
反应类型
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二烯丙酯可以发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气,通常使用氧化剂,例如高锰酸钾或三氧化铬。
还原: 此反应涉及添加氢气或去除氧气,通常使用还原剂,例如氢化铝锂或硼氢化钠。
取代: 此反应涉及用另一个官能团取代一个官能团,通常在特定条件下使用亲核试剂或亲电试剂。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二烯丙酯在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗炎和抗癌特性。
医药: 研究其在药物开发中的潜在用途,特别是针对特定分子途径。
工业: 用于开发具有独特性能的新材料,例如聚合物和涂料。
作用机制
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二烯丙酯发挥作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或参与关键生物途径的其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性并导致各种生物效应。
相似化合物的比较
类似化合物
独特性
4-[3-(3-氯-4-甲氧基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二烯丙酯的独特之处在于存在 3-氯-4-甲氧基苯基基团,它赋予了独特的化学和生物特性。这一结构特征使其与类似化合物区分开来,并可能对其特定应用和作用有所贡献。
属性
分子式 |
C31H30ClN3O5 |
|---|---|
分子量 |
560.0 g/mol |
IUPAC 名称 |
bis(prop-2-enyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H30ClN3O5/c1-6-15-39-30(36)26-19(3)33-20(4)27(31(37)40-16-7-2)28(26)23-18-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-5)24(32)17-21/h6-14,17-18,28,33H,1-2,15-16H2,3-5H3 |
InChI 键 |
ZWQYETRVYMUQCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)

![ethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11621806.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11621811.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621827.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![ethyl 2-[(4,4-dimethyl-16-oxo-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-14-yl)sulfanyl]acetate](/img/structure/B11621840.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)


